molecular formula C8H7F3N2O B1473595 2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide CAS No. 1853166-06-9

2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide

Cat. No. B1473595
CAS RN: 1853166-06-9
M. Wt: 204.15 g/mol
InChI Key: MRFFBSMXJKJPSH-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound that is part of the pyridine and acetamide families . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an acetamide group, which is a carboxylic acid derivative .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with an acetamide derivative . For example, 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a closely related compound, can be synthesized from 4,4,4-trifluoromethylacetoacetate and thiourea .


Molecular Structure Analysis

The molecular structure of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide includes a pyridine ring, an acetamide group, and a trifluoromethyl group . The pyridine ring contributes to the molecule’s aromaticity, while the trifluoromethyl group adds electron-withdrawing properties .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-2-13-6(3-5)4-7(12)14/h1-3H,4H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFBSMXJKJPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
Reactant of Route 2
2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
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2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
Reactant of Route 4
2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
Reactant of Route 5
2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
Reactant of Route 6
2-(4-(Trifluoromethyl)pyridin-2-yl)acetamide

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